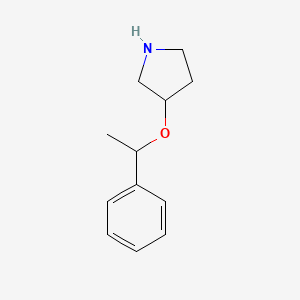

3-(1-Phenylethoxy)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(1-phenylethoxy)pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)14-12-7-8-13-9-12/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

RDUNDBCHKJYIPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Phenylethoxy Pyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Approaches for Complex Pyrrolidine (B122466) Structures

A retrosynthetic analysis of 3-(1-phenylethoxy)pyrrolidine reveals several key disconnections. The most apparent disconnection is at the ether linkage, suggesting a synthesis from a 3-hydroxypyrrolidine precursor and a phenethyl halide or a related electrophile. Another strategic disconnection involves breaking the C-N bonds of the pyrrolidine ring, which points towards cyclization strategies. For complex pyrrolidine structures, including those with multiple stereocenters like the target molecule, the chosen synthetic strategy must address the challenge of stereocontrol.

The synthesis of 3-substituted pyrrolidines is a well-explored area of organic chemistry. chemrxiv.orgnih.govresearchgate.netosi.lvthieme-connect.com The pyrrolidine ring is a common structural feature in many natural products and synthetic drugs, making the development of efficient synthetic routes a priority. chemrxiv.org Strategies often involve either the modification of a pre-existing pyrrolidine ring or the construction of the ring through cyclization reactions. researchgate.netthieme-connect.com The choice of strategy often depends on the desired substitution pattern and stereochemistry.

Direct Synthesis Routes to the Pyrrolidine Core and Ether Linkage

Direct synthesis routes aim to construct the pyrrolidine ring and install the desired functionalities in a convergent manner. These methods can be broadly categorized into those that form the ether linkage on a pre-existing pyrrolidine core and those that build the pyrrolidine ring itself through cyclization.

Stereoselective Alkylation and Etherification Pathways to Introduce the Phenylethoxy Moiety

One of the most direct methods to synthesize this compound is through the stereoselective alkylation or etherification of a suitable 3-hydroxypyrrolidine precursor. This approach relies on the availability of enantiomerically pure 3-hydroxypyrrolidine and a chiral phenylethoxy electrophile.

The Williamson ether synthesis is a classic method for forming ether linkages. In this context, the sodium or potassium salt of 3-hydroxypyrrolidine would be reacted with a chiral 1-phenylethyl halide. The stereochemical outcome of this SN2 reaction is dependent on the stereochemistry of both the nucleophile and the electrophile.

| Reactant 1 | Reactant 2 | Conditions | Product |

| (R)-3-Hydroxypyrrolidine | (S)-1-Phenylethyl chloride | NaH, THF | (R)-3-((S)-1-Phenylethoxy)pyrrolidine |

| (S)-3-Hydroxypyrrolidine | (R)-1-Phenylethyl bromide | K2CO3, Acetone | (S)-3-((R)-1-Phenylethoxy)pyrrolidine |

This table represents a generalized Williamson ether synthesis for the target compound. Actual reaction conditions and yields may vary.

Palladium-catalyzed C-H alkylation reactions have also emerged as powerful tools for the synthesis of substituted amino acids and related compounds. nih.gov While not a direct etherification, this methodology could potentially be adapted for the C-O bond formation required for the target molecule.

Cyclization Reactions for Pyrrolidine Ring Formation

Cyclization reactions offer a powerful alternative for constructing the pyrrolidine ring with the desired substitution pattern. These methods often provide excellent control over stereochemistry.

The intramolecular aza-Michael addition is a key strategy for the synthesis of pyrrolidines. rsc.orgnih.govrsc.orgresearchgate.netacs.org This reaction involves the cyclization of an amino group onto an α,β-unsaturated carbonyl or a related Michael acceptor within the same molecule. The stereoselectivity of the cyclization can be controlled by using chiral catalysts or auxiliaries. rsc.org For the synthesis of this compound, a precursor containing both the nitrogen nucleophile and a Michael acceptor bearing the phenylethoxy group would be required. The development of domino cross-metathesis/aza-Michael addition sequences has further expanded the utility of this method for preparing 2-substituted pyrrolidines. rsc.org

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient method for the synthesis of polysubstituted pyrrolidines. rsc.orgwikipedia.orgacs.orgrsc.orgresearchgate.net Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including imines of α-amino esters. wikipedia.orgrsc.org The reaction with an alkene dipolarophile leads directly to the pyrrolidine ring, often with high stereocontrol. rsc.orgacs.org To synthesize this compound using this method, an alkene bearing the 1-phenylethoxy group would serve as the dipolarophile. The stereochemistry of the resulting pyrrolidine can be influenced by the geometry of the azomethine ylide and the use of chiral metal catalysts. rsc.orgrsc.org This approach allows for the creation of multiple stereocenters in a single step. acs.orgresearchgate.net

| Azomethine Ylide Precursor | Dipolarophile | Catalyst | Product |

| N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine | (E)-1-(prop-1-en-1-yloxy)-1-phenylethane | Trifluoroacetic acid | A mixture of stereoisomers of this compound |

| Glycine methyl ester and Benzaldehyde | (E)-1-(prop-1-en-1-yloxy)-1-phenylethane | Ag(I) or Cu(I) complex with a chiral ligand | Enantioenriched this compound derivatives |

This table illustrates potential starting materials for the 1,3-dipolar cycloaddition approach. The specific stereochemical outcome would depend on the chosen catalyst and reaction conditions.

Transition metal catalysis offers a diverse toolbox for the synthesis of pyrrolidines. rsc.orgresearchgate.netacs.orgfrontiersin.orgrsc.org Rhodium-catalyzed cyclization of unsaturated amines is one such method. acs.org Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-aryl pyrrolidines, demonstrating the potential for C-C bond formation at the 3-position. chemrxiv.orgnih.govresearchgate.net While this directly forms a C-C bond, related palladium-catalyzed methodologies for C-O bond formation could be envisioned. Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes provide a route to fused pyrrolidine systems. rsc.orgresearchgate.net Although this leads to more complex structures, the principles could be adapted for the synthesis of simpler pyrrolidines.

Chiral Auxiliary-Mediated Synthesis for Diastereocontrol

One of the classical and most reliable methods for establishing stereocenters is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. cymitquimica.com In the context of substituted pyrrolidines, auxiliaries derived from 1-phenylethylamine (B125046) are particularly relevant.

Research has demonstrated the efficacy of using (S)-α-methylbenzylamine (a stereoisomer of 1-phenylethylamine) as a chiral auxiliary attached to the pyrrolidine nitrogen. Current time information in Bangalore, IN. This approach was pivotal in synthesizing stereochemically pure 3-(1-aminoethyl)pyrrolidines. The strategy involves creating a pyrrolidin-2-one ring system where the nitrogen is substituted with the chiral auxiliary. The presence of this auxiliary transforms potential enantiomeric products into diastereomers, which have different physical properties and can be separated using standard techniques like column chromatography. Current time information in Bangalore, IN.

In a specific example, the diastereomeric pairs of 4-[1-(hydroxyimino)ethyl]-1-(1-phenylethyl)-2-pyrrolidinone were successfully separated by chromatography. Current time information in Bangalore, IN. Subsequent chemical transformations, such as reduction of the oxime and amide functionalities, were then carried out on the separated diastereomers. Finally, the chiral auxiliary was cleaved and removed to yield the desired enantiomerically pure pyrrolidine derivatives. Current time information in Bangalore, IN.masterorganicchemistry.com This method highlights how the auxiliary guides the stereochemical outcome, after which it can be recovered for reuse. cymitquimica.com

Table 1: Chiral Auxiliary-Mediated Synthesis Findings

| Chiral Auxiliary | Starting Material | Key Step | Outcome | Reference |

|---|---|---|---|---|

| (S)-α-Methylbenzylamine | Dimethyl itaconate | Chromatographic separation of diastereomeric pyrrolidinones | Enabled separation and synthesis of four stereoisomers of 3-(1-aminoethyl)pyrrolidines. | Current time information in Bangalore, IN. |

| (R)-1'-Phenylethylamine | Chiral malonamide | Mn(III)-mediated cyclization and subsequent alkylation | Synthesis of 3,4-trans-disubstituted pyrrolidin-2-ones, which are precursors to chiral pyrrolidines. | masterorganicchemistry.com |

Asymmetric Organocatalysis and Metal Catalysis in C-O and C-N Bond Formation

Modern synthetic chemistry increasingly relies on catalytic asymmetric reactions to generate chiral molecules efficiently. Both organocatalysis and metal catalysis offer powerful tools for the stereocontrolled formation of C-O and C-N bonds, which are critical for constructing the this compound scaffold.

Asymmetric Organocatalysis has emerged as a major pillar of asymmetric synthesis, often utilizing small, metal-free organic molecules derived from natural products like amino acids to catalyze stereoselective transformations. transformationtutoring.com Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are prominent organocatalysts capable of activating substrates through the formation of chiral enamines or iminium ions. biosynth.com These intermediates can then undergo highly stereoselective C-C or C-N bond-forming reactions. While direct catalysis for this compound is not extensively documented, the principles of organocatalysis are widely applied to the synthesis of substituted chiral pyrrolidines, which serve as key precursors. transformationtutoring.combiosynth.com

Metal Catalysis provides a vast and versatile toolkit for C-N and C-O bond formation.

C-N Bond Formation: Transition metals like palladium, copper, cobalt, and iridium are widely used to catalyze the formation of the pyrrolidine ring itself. googleapis.com Palladium-catalyzed reactions, such as intramolecular C-H amination or the coupling of amines with dihalides, are robust methods for ring closure. wikipedia.org Similarly, iridium-catalyzed N-alkylation offers a direct route to form C-N bonds without the need for pre-activated substrates. googleapis.com These catalytic systems can employ chiral ligands to induce enantioselectivity, leading directly to optically enriched pyrrolidine cores.

C-O Bond Formation: The ether linkage in this compound is typically formed via nucleophilic substitution. While often achieved through classical methods like the Williamson ether synthesis, modern metal-catalyzed etherification reactions, though less common for this specific transformation, represent an alternative approach for forming C-O bonds under milder conditions.

Derivatization from Precursor Pyrrolidine Scaffolds

An alternative and highly modular approach to synthesizing this compound involves the modification of a pre-formed pyrrolidine ring. This strategy allows for late-stage introduction of the key phenylethoxy group, which can be advantageous for creating libraries of related compounds.

Functionalization of Pre-existing Pyrrolidine Rings with Phenylethoxy Derivatives

The most direct method for this functionalization is the Williamson ether synthesis, a fundamental and widely used reaction for forming ethers. pw.livewhiterose.ac.uk This reaction involves the O-alkylation of an alcohol with an organohalide.

The synthesis would commence with a commercially available, N-protected 3-hydroxypyrrolidine, which exists in both racemic and chiral forms (e.g., (R)- and (S)-N-Boc-3-hydroxypyrrolidine). biosynth.com The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. transformationtutoring.com This alkoxide is then reacted with a suitable 1-phenylethyl electrophile, typically (1-bromoethyl)benzene (B1216412) or a similar halide or sulfonate ester. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the pyrrolidine alkoxide displaces the leaving group on the phenylethyl moiety to form the desired ether linkage. masterorganicchemistry.compw.live The use of an enantiomerically pure 3-hydroxypyrrolidine and a specific stereoisomer of the (1-haloethyl)benzene allows for the synthesis of a single, defined stereoisomer of the final product.

Stereocontrol in Post-Cyclization Modifications

Maintaining or controlling stereochemistry during the modification of an already-formed chiral pyrrolidine ring is critical. Research has shown that nucleophilic substitution at the C3 position of a chiral 3-hydroxypyrrolidine can proceed with high stereocontrol. For instance, the conversion of a 3-hydroxypyrrolidine derivative to a 3-arylthio-pyrrolidine derivative using the Hata reaction occurs with a complete inversion of configuration, which is characteristic of an SN2 mechanism. google.com This demonstrates that if the starting material is enantiopure, the product will also be enantiopure, with the opposite stereochemistry at the reaction center.

Furthermore, late-stage functionalization of the pyrrolidine nitrogen via reactions like reductive amination or methylation can be achieved without affecting the existing stereocenters on the pyrrolidine ring, preserving the stereochemical integrity of the scaffold. This modularity allows for the synthesis of diverse analogues from a common chiral intermediate.

Enantiomeric and Diastereomeric Resolution Techniques for Stereoisomeric Purity

When a synthesis produces a mixture of stereoisomers, purification techniques are required to isolate the desired isomer. For chiral compounds like this compound, which has multiple stereocenters, the separation of both diastereomers and enantiomers is a crucial final step.

Chromatographic Separation Methods for Enantiomers and Diastereomers

Chromatography is the most powerful and widely used technique for the separation of stereoisomers.

Separation of Diastereomers: Diastereomers possess different physical and chemical properties, allowing them to be separated using standard chromatographic techniques. As demonstrated in syntheses using chiral auxiliaries, diastereomeric intermediates like substituted pyrrolidinones can be effectively separated by column chromatography on a normal-phase stationary phase like silica (B1680970) gel. Current time information in Bangalore, IN. The different interactions of the diastereomers with the stationary phase lead to different retention times, enabling their isolation.

Separation of Enantiomers: Enantiomers have identical physical properties in an achiral environment, necessitating the use of a chiral environment to distinguish between them. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These methods employ a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose (B160209) (e.g., Daicel CHIRACEL® and CHIRALPAK® series), are broadly effective for resolving a wide range of chiral compounds, including those with pyrrolidine scaffolds. For instance, the enantiomers of the related compound 3,4-methylenedioxypyrovalerone (MDPV) were distinguished using a CHIRACEL OJ chiral HPLC column.

Table 2: Chromatographic Separation Techniques for Pyrrolidine Stereoisomers

| Separation Type | Method | Stationary Phase | Application Example | Reference |

|---|---|---|---|---|

| Diastereomer Separation | Column Chromatography | Silica Gel | Separation of diastereomeric pyrrolidinone precursors. | Current time information in Bangalore, IN. |

| Enantiomer Resolution | Chiral HPLC | Daicel CHIRACEL OJ | Resolution of racemic MDPV, a pyrrolidine derivative. | |

| Enantiomer Resolution | Supercritical Fluid Chromatography (SFC) | Polysaccharide-based CSPs | Separation of enantiomers of various lactam derivatives containing pyrrolidine rings. | |

| Diastereomer Separation | HPLC | Silica Gel | Separation of diastereomeric amides prepared using a camphorsultam chiral auxiliary. |

Diastereomeric Salt Formation and Crystallization for Chiral Enrichment

Chiral resolution by diastereomeric salt formation is a widely employed technique for separating racemic mixtures of chiral compounds. cnr.itresearchgate.net This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

For the chiral enrichment of this compound, which is a basic compound, a chiral acidic resolving agent is typically used. Commonly employed resolving agents for amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid. cnr.itresearchgate.net The selection of the appropriate resolving agent and solvent system is critical for achieving efficient separation and is often determined through empirical screening. nih.gov

The process of chiral enrichment via diastereomeric salt formation can be outlined in the following steps:

Salt Formation: The racemic this compound is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts. researchgate.netacs.org

Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize out of the solution. nih.govrsc.org The choice of solvent can dramatically influence the efficiency of the resolution. nih.gov Common solvents for this purpose include alcohols like ethanol (B145695) or methanol, or mixtures with water. cnr.itacs.org

Isolation of the Diastereomeric Salt: The crystallized salt is separated from the mother liquor by filtration. The isolated solid is enriched in one diastereomer. The degree of enrichment can often be improved by recrystallization.

Liberation of the Free Amine: The enantiomerically enriched this compound is recovered from the purified diastereomeric salt by treatment with a base, such as sodium hydroxide, to neutralize the chiral acid. researchgate.netacs.org The free amine can then be extracted into an organic solvent and purified.

The efficiency of a diastereomeric resolution is influenced by several factors, which are often optimized through experimentation.

Table 1: Factors Influencing Diastereomeric Salt Resolution

| Factor | Description | Research Findings |

| Resolving Agent | The choice of the chiral acid. | Different resolving agents will form salts with varying solubility differences. Tartaric acid and its derivatives are common for resolving amines. cnr.itrsc.org |

| Solvent | The medium for salt formation and crystallization. | The solubility of the diastereomeric salts is highly dependent on the solvent system. Ethanol, methanol, and their aqueous mixtures are frequently used. cnr.itacs.orgnih.gov |

| Temperature | The temperature at which crystallization occurs. | Temperature affects the solubility of the salts and can influence both the yield and the purity of the crystallized diastereomer. nih.gov |

| Stoichiometry | The molar ratio of the racemic amine to the resolving agent. | The molar ratio can impact the yield and enantiomeric excess of the product. Ratios other than 1:1 are sometimes beneficial. nih.gov |

Table 2: Illustrative Data on Diastereomeric Salt Resolution of Amines

| Racemic Amine | Resolving Agent | Solvent | Less Soluble Diastereomer | Reference |

| 1-Phenylethylamine | (S)-Mandelic Acid | Toluene/Methanol | (S)-Amine-(S)-Acid Salt | cnr.it |

| 4-Chloromandelic Acid | (R)-(+)-Benzyl-1-phenylethylamine | Ethanol | (R)-Acid-(R)-Amine Salt | nih.gov |

| 2-Methylbutanoic Acid | (R)-(+)-α-Methylbenzylamine | Not Specified | Not Specified | researchgate.net |

Chemical Transformations and Reactivity Studies of 3 1 Phenylethoxy Pyrrolidine

Functional Group Interconversions at the Phenylethoxy Moiety

The phenylethoxy group in 3-(1-phenylethoxy)pyrrolidine possesses two main sites for functional group interconversion: the ether linkage and the phenyl ring.

The benzylic ether linkage is susceptible to cleavage under various conditions. Hydrogenolysis, a common method for cleaving benzyl (B1604629) ethers, involves the use of hydrogen gas and a palladium catalyst (Pd/C). youtube.com This reaction is typically clean and high-yielding, proceeding via cleavage of the C-O bond to yield the corresponding alcohol and toluene. youtube.com It is a valuable method for deprotection in organic synthesis because it can be performed selectively in the presence of other ether functionalities. youtube.com

Alternatively, strong acids can cleave benzyl ethers, although this method is less common due to its harsh nature and lack of compatibility with acid-sensitive functional groups. organic-chemistry.org Lewis acids, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), are also effective reagents for the cleavage of benzyl ethers, often at low temperatures. atlanchimpharma.com The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack at the benzylic carbon. atlanchimpharma.com

The phenyl ring can undergo electrophilic aromatic substitution reactions. However, the ether oxygen is an activating, ortho-, para-directing group, which can lead to a mixture of products. The specific reaction conditions would determine the outcome of such transformations.

Table 1: Potential Reactions at the Phenylethoxy Moiety

| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |

| Ether Cleavage (Hydrogenolysis) | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | 3-Hydroxypyrrolidine and Ethylbenzene | Mild conditions, high selectivity. youtube.com |

| Ether Cleavage (Acid-mediated) | HBr, heat | 3-Bromopyrrolidine and 1-Phenylethanol (B42297) | Harsh conditions. |

| Ether Cleavage (Lewis Acid) | BCl₃ or BBr₃, CH₂Cl₂ | 3-Halopyrrolidine and 1-Phenylethanol | Effective for acid-sensitive substrates. atlanchimpharma.com |

| Aromatic Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitro derivatives | Potential for over-reaction and side products. |

| Aromatic Halogenation | Br₂, FeBr₃ | Mixture of ortho- and para-bromo derivatives | Classic electrophilic substitution. |

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic center and readily participates in a variety of reactions.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. For instance, N-substituted pyrrolidines can be synthesized by reacting a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a reducing agent like sodium borohydride. thieme-connect.com A specific example for a related compound involves the N-alkylation of 2-(3-methoxyphenyl)pyrrolidine (B28105) with 2-bromoethylbenzene in the presence of potassium carbonate to yield 2-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine. prepchem.com N-arylation can be achieved using aryl halides under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination).

N-Acylation: The pyrrolidine nitrogen can be acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common method for the protection of the nitrogen atom or for the synthesis of more complex derivatives.

Mannich-type Reactions: The secondary amine can participate in Mannich reactions. For example, derivatives of 3-(1-phenylethyl)-pyrrolidine-2,5-dione have been used to synthesize N-Mannich bases, which have shown potential anticonvulsant properties. nih.gov

Table 2: Potential Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |

| N-Alkylation | R-X (alkyl halide), base (e.g., K₂CO₃) | N-Alkyl-3-(1-phenylethoxy)pyrrolidine | A common and versatile reaction. chemicalbook.com |

| N-Acylation | RCOCl or (RCO)₂O, base (e.g., Et₃N) | N-Acyl-3-(1-phenylethoxy)pyrrolidine | Forms a stable amide linkage. chemicalbook.com |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-(1-phenylethoxy)pyrrolidine | Mild and efficient method for N-alkylation. |

| N-Arylation | Ar-X, Pd catalyst, ligand, base | N-Aryl-3-(1-phenylethoxy)pyrrolidine | Buchwald-Hartwig amination. |

Reactivity at the Pyrrolidine Ring Carbon Atoms

The carbon atoms of the pyrrolidine ring are generally unreactive C(sp³)-H bonds. However, under specific conditions, they can be functionalized.

α-Functionalization: The C-H bonds adjacent to the nitrogen atom (α-positions) are the most susceptible to oxidation and functionalization. Photoredox catalysis has emerged as a powerful tool for the α-C-H functionalization of N-substituted pyrrolidines. d-nb.info For example, N-benzylpyrrolidine can undergo dehydrogenative aromatization and sulfonylation in the presence of a photoredox catalyst and a sulfonyl chloride. d-nb.info

Ring-Opening Reactions: While the pyrrolidine ring is generally stable, it can undergo ring-opening reactions under forcing conditions or with specific reagents designed to promote such transformations.

Cycloaddition Reactions: The pyrrolidine scaffold can be synthesized via [3+2] cycloaddition reactions between azomethine ylides and alkenes, which can lead to densely substituted pyrrolidines. acs.org While this is a synthetic route to the ring system, it highlights the types of transformations that can be envisioned in reverse or with further modification.

Table 3: Potential Reactions at the Pyrrolidine Ring Carbons

| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |

| Dehydrogenative Aromatization/Sulfonylation | Photoredox catalyst, sulfonyl chloride, light | Substituted pyrrole | Requires N-substitution. d-nb.info |

| C-H Activation | Transition metal catalyst (e.g., Ru, Rh) | Functionalized pyrrolidine | Typically requires directing groups. |

Stereochemical Stability and Epimerization Studies of the Chiral Centers

This compound possesses at least two chiral centers: one at the benzylic carbon of the phenylethoxy group and another at the C3 position of the pyrrolidine ring. The stereochemical stability of these centers is a crucial aspect of the molecule's chemistry.

The chiral center at the benzylic position of the 1-phenylethyl group is generally stable under neutral and basic conditions. However, reactions that proceed through a carbocation or radical intermediate at this position could lead to racemization or epimerization. For example, cleavage of the ether bond under strongly acidic conditions that favor an Sₙ1 mechanism could lead to loss of stereochemical integrity.

The stereocenter at the C3 position of the pyrrolidine ring is also generally stable. Epimerization at this position would require breaking and reforming the C-O or a C-C bond, which is not typically observed under standard reaction conditions.

In related systems, such as N-(1-phenylethyl)aziridine-2-carboxylates, the 1-phenylethyl group serves as a chiral auxiliary, and its stereochemistry directs the outcome of subsequent reactions. beilstein-journals.orgnih.gov The removal of this group via hydrogenolysis proceeds without epimerization of the adjacent stereocenters. beilstein-journals.org Studies on related chiral diazaphosphole compounds have shown that epimerization can occur at a Cα atom adjacent to a phosphorus atom, highlighting that the stability of a chiral center is highly dependent on the specific molecular context. researchgate.net

Table 4: Considerations for Stereochemical Stability

| Chiral Center | Potential for Epimerization | Conditions Favoring Epimerization | Notes |

| C1 of Phenylethoxy | Possible | Reactions proceeding through a planar intermediate (carbocation or radical) at the benzylic position. | Hydrogenolysis generally proceeds with retention of configuration. |

| C3 of Pyrrolidine | Unlikely under most conditions | Reactions involving ring opening and closing. | The C-O bond is generally stable. |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed stereochemical assignment of organic molecules, including 3-(1-Phenylethoxy)pyrrolidine. researchgate.netresearchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative and absolute configurations of chiral centers can be determined.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful in elucidating the stereochemistry of complex molecules. longdom.org COSY experiments reveal proton-proton coupling networks, which helps in assigning the relative stereochemistry of substituents on the pyrrolidine (B122466) ring. longdom.org The magnitude of the coupling constants (J-values) between adjacent protons provides critical information about their dihedral angles, which in turn defines the ring's conformation and the spatial relationship of its substituents. organicchemistrydata.org For instance, distinct correlation patterns in the COSY spectra of diastereomers can be used to differentiate between them. longdom.org

In the context of pyrrolidine derivatives, NMR analysis can reveal whether the substituents are in a cis or trans relationship. For example, in related fluorinated pyrrolidine derivatives, the downfield shift of a carbon signal can be indicative of a cis relationship between substituents. rsc.org Furthermore, the analysis of diastereotopic protons, which are chemically non-equivalent protons adjacent to a chiral center, can provide valuable stereochemical information. masterorganicchemistry.com The replacement of these protons can lead to the formation of diastereomers, which can be distinguished by their unique NMR signals. masterorganicchemistry.com

Chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) are often employed in NMR studies to determine the enantiomeric purity and assign the absolute configuration of chiral compounds. researchgate.netresearchgate.net These agents interact with the enantiomers of the target molecule to form diastereomeric complexes or solvates, which exhibit distinct NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolidine Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| (-)-(3R)-1-Benzyl-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrrolidine | CDCl₃ | 1.89-1.91 (m, 1H), 2.53-2.59 (m, 2H), 2.72-2.79 (m, 2H), 3.09-3.15 (dd, 1H), 3.63 & 3.69 (AB system, 2H), 4.38-4.42 (m, 1H), 7.26-7.57 (m, 10H) | 32.3, 43.9, 52.9, 59.7, 60.8, 123.8, 124.7, 127.2, 128.4, 128.8, 129.8, 130.1, 138.4, 154.5 | semanticscholar.org |

| 1-(1-fluoro-2-phenylethyl)pyrrolidine-2,5-dione | CDCl₃ | 7.23-7.19 (m, 2H), 7.17-7.12 (m, 3H), 6.08 (dt, 1H), 3.64-3.56 (m, 1H), 3.51-3.40 (m, 1H), 2.57-2.52 (m, 4H) | 175.8, 134.5 (d), 129.2, 128.8, 127.4, 90.7 (d), 36.7 (d), 27.9 | rsc.org |

| (3R, 4R)-3,4-dihydroxy-1-(4-methoxybenzyl) pyrrolidine-2,5-dione tosylate | CDCl₃ | 2.47 (s, 3H), 3.76 (s, 3H), 4.54 (s, 2H), 6.23 (s, 1H), 6.79-6.82 (m, 2H), 7.22-7.24 (m, 2H), 7.38-7.40 (m, 2H), 7.86-7.87 (m, 2H) | 21.9, 41.1, 55.3, 109.2, 114.0, 127.9, 128.7, 130.1, 130.4, 130.9, 147.3, 149.2, 159.4, 164.0, 168.1 | scirp.org |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Analysis and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms and identifying transient intermediates in the synthesis of this compound. researchgate.net HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragment ions, which is crucial for confirming the identity of proposed intermediates and byproducts. whiterose.ac.uknih.gov

In the study of reaction pathways, such as the formation of pyrrolidine rings through cycloaddition reactions, HRMS can be used to detect and characterize key intermediates. researchgate.net For instance, in the synthesis of related pyrrolidinone structures, LC-MS has been used to monitor the reaction progress and identify intermediates formed during the cyclization process. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. The fragmentation of α-pyrrolidinophenone synthetic cathinones, for example, has been shown to involve the loss of the pyrrolidine moiety, providing a characteristic signature for this class of compounds. wvu.edu

Mechanistic studies often involve isotopic labeling experiments, where HRMS is used to track the incorporation of heavy isotopes into the product. This approach was used to investigate the formation of 1-alkoxy-1H-benzotriazoles, where ¹⁸O-labeling experiments coupled with HRMS analysis helped to elucidate the reaction pathway. beilstein-journals.org Similarly, in studying the deaminative coupling reactions catalyzed by ruthenium complexes, HRMS plays a role in identifying the products and supporting the proposed mechanistic steps. marquette.edu

Table 2: Application of HRMS in the Analysis of Pyrrolidine Derivatives and Reaction Intermediates

| Compound/Intermediate | Ionization Mode | Calculated m/z | Found m/z | Application | Reference |

| (-)-(3R)-1-Benzyl-3-[(2-aminophenyl)thio]pyrrolidine | ESI-TOF | 285.1425 [M+H]⁺ | 285.1420 | Characterization of a chiral pyrrolidine derivative. | semanticscholar.org |

| 1-(1-fluoro-2-phenylethyl)pyrrolidine-2,5-dione | EI | 221.0852 [M]⁺ | 221.0855 | Confirmation of product structure in a fluorination reaction. | rsc.org |

| (3R, 4R)-3,4-dihydroxy-1-(4-methoxybenzyl) pyrrolidine-2,5-dione tosylate | ESI | 405.1115 [M+NH₄]⁺ | 405.1112 | Structural confirmation of a tosylated intermediate. | scirp.org |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and the detailed conformational analysis of crystalline compounds like derivatives of this compound. nih.govresearchgate.netspringernature.com By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density is generated, from which the precise arrangement of atoms in the crystal lattice can be determined.

This technique is particularly crucial for establishing the absolute stereochemistry of chiral molecules. The Flack parameter, derived from the X-ray diffraction data, is a key indicator used to confidently assign the absolute configuration of an enantiomerically pure compound. chem-soc.si For molecules with multiple chiral centers, X-ray crystallography provides the relative configuration of all stereocenters. springernature.com

Table 3: Crystallographic Data for Pyrrolidine-Containing Structures

| Compound | Space Group | Key Findings | Reference |

| Tri- and tetrafluoropropionamides of pyrrolidine derivatives | Various | Conformational analysis of the F-C-C=O bond; influence of trifluoromethyl group on conformation. | rsc.orgrsc.org |

| Ni(II) complexes with dithiocarbamate (B8719985) ligands | Various | Determination of coordination geometry and molecular packing; Hirshfeld surface analysis. | researchgate.net |

| Conformationally constrained 4-tert-butylprolines | Not specified | Puckering effect of the tert-butyl group on the pyrrolidine ring. | researchgate.net |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a fundamental technique for the separation and quantification of enantiomers and diastereomers of this compound. researchgate.netresearchgate.net This method is essential for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a chiral synthesis product.

Chiral HPLC is widely used for the enantioseparation of a vast array of chiral compounds. mz-at.de The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most common and effective for this purpose. researchgate.net The choice of mobile phase, including the type of organic modifier and additives, can significantly influence the separation. mz-at.de For example, in the separation of phenylpyrazole pesticides and their metabolites, a CHIRALPAK® IB column was used with a mobile phase of n-hexane and 2-propanol. mz-at.de

Chiral GC is another powerful technique for the separation of volatile chiral compounds. Similar to HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. sigmaaldrich.com The enantioselectivity in chiral GC is often temperature-dependent, with lower temperatures generally leading to better separation. sigmaaldrich.com

In the synthesis of chiral pyrrolidine derivatives, chiral HPLC is routinely used to determine the enantiomeric excess of the products. For instance, in the synthesis of (R)-3-methylpyrrolidine alkaloids, the ee of a diol intermediate was determined by chiral HPLC analysis of its dibenzoate derivative. semanticscholar.org Similarly, in palladium-catalyzed asymmetric allylic alkylation reactions using chiral pyrrolidine-based ligands, the enantiomeric excess of the product was determined by chiral HPLC. semanticscholar.org

Table 4: Chiral Chromatography Conditions for the Separation of Pyrrolidine-Related Compounds

| Analyte(s) | Chromatographic Mode | Chiral Stationary Phase | Mobile Phase/Conditions | Application | Reference |

| Phenylpyrazole pesticides and metabolites | HPLC | CHIRALPAK® IB | n-hexane/2-propanol | Enantiomeric separation. | mz-at.de |

| Lactam derivatives | SFC | Polysaccharide-based CSPs | Varies | Separation of stereoisomers. | researchgate.net |

| N-(1-Phenylethyl)maleimide enantiomers | HPLC | Astec® CHIROBIOTIC® R | 0.1% triethylamine (B128534) acetate, pH 4.1/methanol (70:30) | Enantiomeric separation. | sigmaaldrich.com |

| Aldol reaction products | HPLC | Chiralpak AD-H, OD-H, AS-H | Varies | Determination of enantiomeric excess. | rsc.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-(1-Phenylethoxy)pyrrolidine, DFT calculations would be employed to determine its most stable three-dimensional structure.

The process begins with molecular geometry optimization , where computational algorithms systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy arrangement, known as the global minimum on the potential energy surface.

Due to the flexibility of the pyrrolidine (B122466) ring and the rotatable bond of the phenylethoxy side chain, the molecule can exist in multiple spatial arrangements, or conformations . A thorough conformational analysis would be necessary to identify the various stable conformers and their relative energies. This involves systematically rotating the key bonds and performing geometry optimizations for each starting structure. The results of such an analysis, typically presented in a data table, would rank the conformers by their relative stability, often calculated as Gibbs free energy differences (ΔG). This information is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Computational Studies on Reaction Mechanisms, Transition States, and Energy Profiles

Understanding how this compound is formed or how it participates in subsequent chemical reactions requires a detailed study of the reaction mechanisms. Computational methods are essential for mapping out the entire reaction pathway, from reactants to products.

Once the reactants, intermediates, transition states, and products are optimized, an energy profile (or reaction coordinate diagram) can be constructed. This profile plots the relative energy of the system as the reaction progresses, providing a visual representation of the energy barriers (activation energies) and the energies of any intermediates. Such studies can elucidate the feasibility of a proposed synthetic route and help rationalize why certain products are formed over others. For example, computational studies on related catalyzed reactions have successfully detailed multi-step pathways, including intermediate stabilization and catalyst regeneration steps mdpi.com.

Prediction of Stereoselectivity in Synthetic Pathways using Quantum Mechanical Methods

The structure of this compound contains multiple stereocenters, meaning it can exist as different stereoisomers. Predicting and explaining the stereochemical outcome of a synthetic route is a significant challenge where quantum mechanical methods are invaluable.

By calculating the energy profiles for the pathways leading to different stereoisomers, chemists can predict which isomer is likely to be the major product. This is achieved by comparing the activation energies of the diastereomeric transition states. The pathway with the lower energy transition state will be kinetically favored, leading to the predominant formation of one stereoisomer.

These computational predictions provide deep insight into the origins of stereoselectivity, often revealing subtle steric or electronic interactions in the transition state that favor one geometry over another. Such calculations are now routinely used to design and optimize asymmetric syntheses.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO , conversely, is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a key indicator of the molecule's kinetic stability and chemical reactivity nih.gov. A smaller gap generally suggests higher reactivity.

Furthermore, calculating the charge distribution within the molecule reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is often visualized using a Molecular Electrostatic Potential (MEP) map, which colors the molecule's surface according to the local electrostatic potential. This information is critical for predicting how the molecule will interact with other reagents.

A hypothetical data table for this compound, derived from such a study, would list key electronic properties.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Although specific data for this compound is not available, studies on similar structures, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have successfully used these methods to correlate theoretical data with experimental findings niscpr.res.in.

Synthesis and Study of Analogues and Derivatives of 3 1 Phenylethoxy Pyrrolidine

Modification of the Phenylethoxy Substituent (e.g., variation of aryl group, alkyl chain length)

Modification of the side chain attached to the pyrrolidine (B122466) core is a key strategy for modulating the pharmacological profile of a compound. Changes to the aryl group and the length of the alkyl chain can significantly impact properties such as lipophilicity, metabolic stability, and target-binding affinity. nih.gov

Variation of the Aryl Group: The phenyl ring of the phenylethoxy moiety can be substituted with various functional groups to probe electronic and steric effects. Introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) at different positions (ortho, meta, para) can influence the molecule's interaction with target proteins. For instance, in a study on related trisubstituted pyrrolidine antagonists, modifying a phenylpropyl side chain with electron-deficient aromatics was explored to balance antiviral potency with pharmacokinetics. nih.gov Furthermore, replacing the phenyl ring with other aromatic systems, such as pyridyl or naphthyl rings, can introduce new hydrogen bonding capabilities or alter steric bulk.

Variation of the Alkyl Chain Length: The length of the alkyl chain connecting the phenyl group to the ether oxygen can also be systematically varied. Extending the ethyl chain to a propyl, butyl, or longer alkyl chain increases the lipophilicity and conformational flexibility of the side chain. Conversely, shortening the chain is also a possibility. A comparative study on triphenylphosphonium mitochondrial vectors demonstrated that both increased alkyl chain length and increased aryl methylation could systematically increase lipophilicity and bioactivity. nih.gov These modifications can optimize the orientation and distance of the aryl group relative to the pyrrolidine core, potentially improving target engagement.

Table 1: Examples of Modifications to the Phenylethoxy Substituent

| Modification Type | Example Structure | Rationale |

|---|---|---|

| Aryl Substitution | 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine | Introduce electron-withdrawing group to alter electronic properties. |

| 3-(1-(4-Methoxyphenyl)ethoxy)pyrrolidine | Introduce electron-donating group; potential for H-bonding. | |

| Alkyl Chain Extension | 3-(1-Phenylpropoxy)pyrrolidine | Increase lipophilicity and conformational flexibility. |

| Alkyl Chain Branching | 3-(2-Methyl-1-phenylpropoxy)pyrrolidine | Introduce steric bulk to probe binding pocket. |

| Aryl Group Replacement | 3-(1-(Pyridin-2-yl)ethoxy)pyrrolidine | Introduce heteroatom for potential new interactions. |

Substitution Patterns on the Pyrrolidine Ring (e.g., at C-2, C-4, C-5 positions)

Direct functionalization of the pyrrolidine ring is a powerful method for generating structural diversity and exploring new chemical space. researchgate.net Introducing substituents at the C-2, C-4, and C-5 positions can significantly alter the stereochemistry and biological activity of the resulting analogues. nih.gov

Modern synthetic methods offer various ways to achieve selective substitution on the pyrrolidine scaffold. For example, palladium-catalyzed hydroarylation of pyrrolines provides a direct route to 3-aryl pyrrolidines. researchgate.netnih.gov Similarly, catalyst-tuned hydroalkylation reactions can yield either C-2 or C-3 alkylated pyrrolidines depending on the catalyst used. organic-chemistry.org Asymmetric synthesis strategies are crucial for controlling the stereochemistry of these new chiral centers, which is often critical for biological activity. mdpi.com

Table 2: Potential Substitution Patterns on the Pyrrolidine Ring

| Position | Substituent | Potential Synthetic Approach | Rationale |

|---|---|---|---|

| C-2 | Methyl | Asymmetric alkylation | Introduce chirality, probe steric tolerance near the nitrogen atom. |

| C-4 | Hydroxyl | Stereoselective hydroxylation | Introduce hydrogen-bonding capability. |

| C-4 | Phenyl | Arylation of a 4-substituted precursor | Add bulk and potential for pi-stacking interactions. |

| C-5 | Carboxylic Acid Ester | Functionalization of a proline-derived scaffold | Provide a handle for further derivatization or amide formation. |

| C-2, C-5 | Disubstituted | Cycloaddition reactions | Create highly functionalized, rigid analogues. |

Development of Related Chiral Pyrrolidine Scaffolds with Modified Heteroatoms or Ring Sizes

Beyond simple substitution, the core pyrrolidine scaffold itself can be fundamentally altered to create novel chemical entities. This includes changing the ring size, introducing additional heteroatoms, or constructing more complex, rigidified structures. The development of new synthetic routes is key to accessing these unique scaffolds. nih.gov

For example, synthetic methods like the photo-promoted ring contraction of pyridines can provide access to functionalized pyrrolidine derivatives from readily available starting materials. nih.gov The synthesis of chiral pyrrolidines from precursors like sulfonylbutadienes or carbohydrates demonstrates the versatility in generating scaffolds with diverse stereochemical and functional group patterns. nih.govnih.gov These novel scaffolds can serve as building blocks in drug discovery, offering different three-dimensional arrangements of functional groups compared to the parent structure. mdpi.com While direct analogues of 3-(1-Phenylethoxy)pyrrolidine with modified heteroatoms (e.g., replacing the nitrogen with sulfur to create a thiolane) or different ring sizes (e.g., creating an azetidine or piperidine analogue) are less commonly explored, these modifications represent a logical extension for scaffold-hopping efforts in lead optimization.

Synthesis of Spirocyclic Pyrrolidine Derivatives

Spirocyclization is an effective strategy for increasing the three-dimensional character and structural rigidity of a molecule. pharmablock.com Spirocyclic pyrrolidines, which feature a carbon atom shared between the pyrrolidine ring and another ring system, are increasingly popular in drug design as they can project substituents into chemical space in a well-defined manner. nih.govmdpi.com

A prevalent method for synthesizing spirocyclic pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. researchgate.netresearchgate.net This reaction can be used to construct a wide variety of spiro-fused systems. For example, the reaction of an in situ generated azomethine ylide with an electron-deficient exocyclic alkene is a key transformation for producing novel spirocyclic pyrrolidines. nih.govresearchgate.net

A well-studied class of such compounds is the spiro[pyrrolidine-3,3′-oxindole] scaffold, which is found in a number of biologically active natural alkaloids. researchgate.netnih.gov The synthesis of these complex structures often involves a multicomponent reaction that assembles the spirocyclic core in a single step. ua.es By applying these synthetic strategies, the 3-position of a pyrrolidine precursor related to the parent compound could be functionalized to serve as the spiro center, fusing it to various carbocyclic or heterocyclic rings.

Table 3: Examples of Spirocyclic Pyrrolidine Derivatives

| Spirocyclic System | Description |

|---|---|

| Spiro[4.4]nonane | The pyrrolidine ring is fused to a cyclopentane ring at the C-3 position. |

| Spiro[4.5]decane | The pyrrolidine ring is fused to a cyclohexane ring at the C-3 position. |

| Spiro[pyrrolidine-3,3'-oxindole] | The pyrrolidine C-3 is the spiro center for an oxindole moiety. nih.gov |

| Spiro[pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole] | A more complex heterocyclic system fused at the C-3 position. ua.es |

Non Clinical Applications and Future Research Directions

3-(1-Phenylethoxy)pyrrolidine as a Chiral Building Block in Complex Molecule Synthesis

There is no specific data available in the reviewed literature detailing the use of this compound as a chiral building block in the synthesis of complex molecules.

Potential as a Ligand in Asymmetric Catalysis

The potential of this compound as a ligand in asymmetric catalysis has not been specifically explored in the available scientific research. Chiral pyrrolidines are widely used as scaffolds for ligands, but this particular derivative remains uninvestigated in this context. semanticscholar.orgunibo.it

Role in the Design and Development of Novel Organic Catalysts

No studies were found that describe the role of this compound in the design and development of novel organic catalysts. While the pyrrolidine (B122466) ring is a cornerstone of modern organocatalysis, the specific contributions or potential of this compound have not been documented. unibo.itnih.gov

Future and Emerging Directions for Pyrrolidine Derivatives

While specific data on this compound is lacking, the field of stereoselective synthesis for the broader class of pyrrolidine derivatives is advancing rapidly. These future perspectives and emerging methodologies provide a roadmap for potential areas of investigation for all pyrrolidine-based structures.

Future Perspectives in Stereoselective Synthesis Methodologies for Pyrrolidine Derivatives

The future of stereoselective synthesis for pyrrolidine derivatives is focused on enhancing efficiency, precision, and molecular diversity. A key direction is the development of novel catalytic systems that can construct the pyrrolidine ring with multiple stereocenters in a single, controlled step. nih.govacs.org Researchers are exploring catalyst-tuned reactions where a single starting material can be guided to form different stereoisomers of a product simply by changing the catalyst, such as using cobalt or nickel catalysts to achieve divergent regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.org

Another promising area is the expansion of multicomponent reactions (MCRs). tandfonline.com MCRs are highly efficient processes that combine three or more starting materials in one pot to form a complex product, reducing waste and saving time. Future work will likely focus on developing new asymmetric MCRs to generate structurally diverse and densely functionalized pyrrolidines. The use of sustainable methods, such as ultrasound irradiation and microwave heating to accelerate these reactions, is also a growing trend. tandfonline.com

Furthermore, there is a push towards the late-stage functionalization of complex molecules containing a pyrrolidine ring. This involves developing highly selective reactions that can modify the pyrrolidine core within an already assembled, complex structure, which is a significant challenge in synthetic chemistry. organic-chemistry.org

Emerging Methodologies for Pyrrolidine Ring Systems in Chemical Research

Recent years have seen the emergence of several innovative methods for constructing the pyrrolidine ring, moving beyond classical cyclization strategies. One of the most significant advances is the deconstructive transformation or "skeletal remodeling" of other cyclic amines. researchgate.net This strategy involves cleaving carbon-nitrogen (C-N) bonds in unstrained rings like piperidines to contract them into pyrrolidines, offering a novel entry to this valuable scaffold. researchgate.net

Transition-metal-catalyzed reactions continue to be a fertile ground for new methodologies. Palladium-catalyzed hydroarylation, for instance, has been developed to synthesize 3-aryl pyrrolidines directly from N-alkyl pyrrolines, a transformation that was previously challenging. chemrxiv.org Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents another frontier, allowing for the direct formation of the pyrrolidine ring by creating a C-N bond at a site that is typically unreactive. organic-chemistry.org

The 1,3-dipolar cycloaddition remains a cornerstone of pyrrolidine synthesis, but modern variations are making it more powerful. nih.gov The development of new chiral catalysts and N-tert-butanesulfinyl-1-azadienes as reactants allows for the highly diastereoselective synthesis of densely substituted pyrrolidines with excellent control over up to four stereocenters. acs.org Additionally, organocatalytic enantioselective Michael additions are being employed to create highly enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating the power of organocatalysis in building specific substitution patterns. rsc.org

Q & A

Q. What are the recommended synthetic routes for 3-(1-Phenylethoxy)pyrrolidine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or coupling reactions. For example, a pyrrolidine derivative can react with 1-phenylethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the phenylethoxy group. Optimization includes varying solvents (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Monitoring via TLC and adjusting reaction time (e.g., 12–24 hours) improves yield . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry and substituent positions. For instance, the pyrrolidine ring protons resonate at δ 1.8–3.5 ppm, while aromatic protons from the phenylethoxy group appear at δ 6.5–7.5 ppm .

- HPLC-MS : Assess purity (>95%) and molecular ion verification (e.g., [M+H]+ for C₁₂H₁₇NO₂).

- FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate organic waste and coordinate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Docking studies : Predict binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. For example, methoxy or halogen substituents may improve metabolic stability .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

Q. How should researchers address contradictory data in the literature regarding the compound’s synthetic yield or stability?

- Reproducibility checks : Verify reported conditions (e.g., solvent purity, inert atmosphere). For instance, discrepancies in yields (e.g., 70% vs. 90%) may stem from trace moisture affecting reaction kinetics .

- Stability assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. HPLC can quantify degradation products (e.g., hydrolysis of the ether linkage) .

Q. What strategies are effective for studying the stereochemical outcomes of this compound synthesis?

- Chiral chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration if crystallography data are unavailable.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived phosphates) during synthesis to control stereochemistry .

Q. How can the compound’s structure-activity relationship (SAR) be explored for pharmacological applications?

- Analog synthesis : Modify the pyrrolidine ring (e.g., introduce methyl groups) or phenylethoxy moiety (e.g., fluorination) to assess effects on target binding.

- In vitro assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) to identify potency trends. For example, bulkier substituents may enhance selectivity .

Q. What are the best practices for resolving solubility issues of this compound in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .

Methodological Notes

- Synthetic Optimization : Always validate reaction scalability (e.g., gram-scale synthesis) and include negative controls (e.g., omitting catalysts) to confirm mechanistic assumptions .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) to minimize assignment errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.